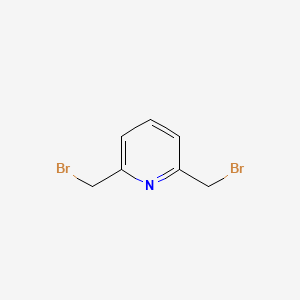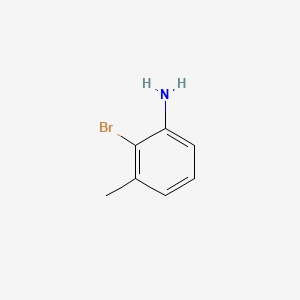
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
Vue d'ensemble
Description
L’acide 4,5,6,7-tétrahydro-1H-indazole-3-carboxylique est un composé hétérocyclique de formule moléculaire C8H10N2O2. Il se caractérise par une structure cyclique fusionnée comprenant à la fois un indazole et un groupe acide carboxylique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l’acide 4,5,6,7-tétrahydro-1H-indazole-3-carboxylique implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante comprend la réaction de l’hydrazine avec des cétones cycliques ou des esters cétoniques, suivie d’une cyclisation et d’une oxydation ultérieure pour former le dérivé indazole souhaité .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la recristallisation sont souvent employées pour garantir que le composé répond aux spécifications requises .
Analyse Des Réactions Chimiques
Types de réactions : L’acide 4,5,6,7-tétrahydro-1H-indazole-3-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion en dérivés oxo correspondants.
Réduction : Formation de dérivés indazole réduits.
Substitution : Réactions avec des électrophiles ou des nucléophiles pour introduire différents groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Catalyseurs tels que le palladium sur charbon (Pd/C) en présence d’hydrogène.
Substitution : Les conditions varient en fonction du substituant mais impliquent souvent des bases ou des acides pour faciliter la réaction.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers indazoles substitués, qui peuvent être ensuite fonctionnalisés pour des applications spécifiques .
4. Applications de recherche scientifique
L’acide 4,5,6,7-tétrahydro-1H-indazole-3-carboxylique a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme unité de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme précurseur pour le développement de médicaments, en particulier dans la conception d’inhibiteurs enzymatiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés
Applications De Recherche Scientifique
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
Le mécanisme d’action de l’acide 4,5,6,7-tétrahydro-1H-indazole-3-carboxylique implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Les voies exactes dépendent de l’application spécifique et de la nature de la cible .
Composés similaires :
- Acide 4,5,6,7-tétrahydro-1H-indazole-5-carboxylique
- 4,5,6,7-tétrahydro-1H-indazole-3-carboxylate d’éthyle
- 3-Bromo-4,5,6,7-tétrahydro-1H-indazole
Comparaison : Comparé à ces composés similaires, l’acide 4,5,6,7-tétrahydro-1H-indazole-3-carboxylique est unique en raison de son motif de substitution spécifique et de la présence d’un groupe acide carboxylique en position 3. Cette caractéristique structurale confère une réactivité chimique distincte et une activité biologique potentielle, ce qui en fait un composé précieux pour diverses applications de recherche .
Comparaison Avec Des Composés Similaires
- 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid
- Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
- 3-Bromo-4,5,6,7-tetrahydro-1H-indazole
Comparison: Compared to these similar compounds, 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 3-position. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXNHFZBFJMHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349466 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6076-13-7, 714255-28-4 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6076-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




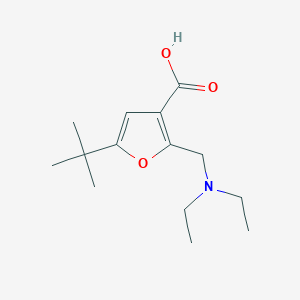

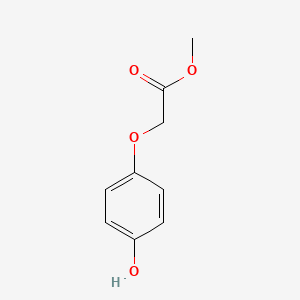

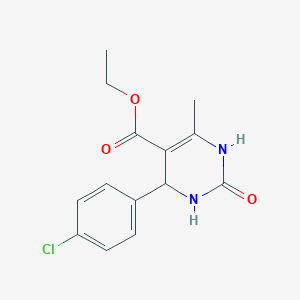
![2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268876.png)
![[1,1'-Biphenyl]-3-ylmethanol](/img/structure/B1268882.png)

